5(S),6(R)-diHETE
CAS No.:
Cat. No.: VC14487952
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H32O4 |
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Molecular Weight | 336.5 g/mol |
IUPAC Name | (5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |
Standard InChI Key | UVZBUUTTYHTDRR-QZBGSEDNSA-N |
Isomeric SMILES | CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |
Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Introduction
Structural and Physicochemical Properties
Chemical Identity and Stereochemistry
5(S),6(R)-DiHETE is characterized by a 20-carbon chain with four double bonds at positions 7E, 9E, 11Z, and 14Z, along with hydroxyl groups at carbons 5 (S-configuration) and 6 (R-configuration) . The stereochemistry is critical for its biological activity, as evidenced by comparative studies of synthetic isomers . The canonical SMILES notation for the compound is:
\text{CCCCC/C=C\C/C=C\C=C\C=CC@@H](O)C@@HCCCC(O)=O} $$ .
Physicochemical Characteristics
The compound’s logP value of 4.73 indicates moderate lipophilicity, favoring membrane interactions . Its solubility profile includes:
Storage recommendations emphasize stability at -20°C, with degradation risks upon repeated freeze-thaw cycles .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Exact Mass | 336.23006 g/mol |
logP | 4.73 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 14 |
Biosynthesis and Metabolic Pathways
Nonenzymatic Hydrolysis of LTA4
The primary route for 5(S),6(R)-DiHETE formation is the hydrolysis of LTA4, an unstable epoxide intermediate in the leukotriene cascade. This reaction proceeds spontaneously but is accelerated in aqueous environments, yielding two diastereomers: 5(S),6(R)-DiHETE and 5(S),6(S)-DiHETE .
Enzymatic Conversion
Mouse liver cytosolic epoxide hydrolase catalyzes the stereoselective conversion of LTA4 to 5(S),6(R)-DiHETE, highlighting an alternative regulatory mechanism . Additionally, porcine leukocyte 5-lipoxygenase exhibits 6(R)-oxygenase activity, converting 5-HETE into 5(S),6(R)-DiHETE .
Metabolic Fate: Lipoxin Synthesis
Human platelets transform 5(S),6(R)-DiHETE into lipoxin A4 (LXA4) and its 11-trans isomer via 15-lipoxygenase activity . This pathway parallels the conversion of LTA4 to lipoxins, suggesting functional redundancy in inflammatory resolution . Incubation studies demonstrate:
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LXA4 Formation: Peak production within 30 minutes.
Biological Activities and Pharmacological Effects
Receptor Interactions
5(S),6(R)-DiHETE acts as a weak agonist at LTD4 receptors in guinea pig lung membranes, with potency significantly lower than native leukotrienes . This partial agonism suggests modulatory roles in bronchoconstriction and vascular permeability.
Smooth Muscle Contraction
In guinea pig ileum, 5(S),6(R)-DiHETE induces concentration-dependent contractions with an ED50 of 1.3 µM . This effect is mediated through calcium signaling pathways, though the exact receptor targets remain unclear.
Comparative Activity of Stereoisomers
Muller et al. (1989) synthesized four 5,6-diHETE isomers and compared their bioactivities :
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5(S),6(R)-DiHETE: Highest contractile activity in ileum.
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5(S),6(S)-DiHETE: 40% reduced potency.
These findings underscore the stereochemical dependence of biological activity.
Research Applications and Experimental Considerations
In Vitro and Ex Vivo Models
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Platelet Incubations: Used to study lipoxin synthesis pathways .
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Guinea Pig Lung Membranes: Employed for receptor affinity assays .
Table 2: Stock Solution Preparation Guidelines
Concentration | Volume Required (per 1 mg) |
---|---|
1 mM | 2.97 mL |
5 mM | 0.59 mL |
10 mM | 0.30 mL |
Synthesis and Analytical Characterization
Synthetic Routes
5(S),6(R)-DiHETE is synthesized via:
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Saponification of LTA4 Methyl Ester: Yields free acid form .
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Enzymatic Hydrolysis: Using murine epoxide hydrolase for stereocontrol .
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 270–280 nm) resolves 5(S),6(R)-DiHETE from its isomers . Key elution characteristics:
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Retention Time: 12–14 minutes (C18 column, methanol/water gradient).
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Co-Elution Studies: Confirm identity against synthetic standards .
Implications for Inflammatory Disease Research
Pro-Inflammatory vs. Resolution Roles
While 5(S),6(R)-DiHETE exhibits pro-contractile effects, its conversion to anti-inflammatory lipoxins suggests dual roles in inflammation . This duality positions it as a potential biomarker for assessing inflammatory phase transitions.
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